N-butyl-5-(2-tert-butylphenoxy)pentan-1-amine
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Overview
Description
N-butyl-5-(2-tert-butylphenoxy)pentan-1-amine is an organic compound with the molecular formula C19H33NO It contains a secondary amine group and an aromatic ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-(2-tert-butylphenoxy)pentan-1-amine can be achieved through several methods. One common approach involves the reaction of N-butylamine with 5-(2-tert-butylphenoxy)pentan-1-ol under acidic conditions to form the desired amine. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the amine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-butyl-5-(2-tert-butylphenoxy)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The aromatic ring can be reduced under hydrogenation conditions to form a cyclohexane derivative.
Substitution: The aromatic ether group can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-butyl-5-(2-tert-butylphenoxy)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-5-(2-tert-butylphenoxy)pentan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-butyl-5-(4-tert-butylphenoxy)pentan-1-amine: Similar structure but with a different position of the tert-butyl group on the aromatic ring.
N-butyl-5-(2-methylphenoxy)pentan-1-amine: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
N-butyl-5-(2-tert-butylphenoxy)pentan-1-amine is unique due to the presence of both a secondary amine and an aromatic ether group, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N-butyl-5-(2-tert-butylphenoxy)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO/c1-5-6-14-20-15-10-7-11-16-21-18-13-9-8-12-17(18)19(2,3)4/h8-9,12-13,20H,5-7,10-11,14-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVASEPMANZKVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC=C1C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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